
(R,E)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide
Übersicht
Beschreibung
(R,E)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide, also known as sulindac sulfide, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of various inflammatory conditions. Sulindac sulfide is a prodrug that is metabolized to its active form, sulindac, in the body.
Wirkmechanismus
Sulindac sulfide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of COX enzymes. Specifically, (R,E)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide sulfide inhibits the activity of COX-2, which is upregulated in response to inflammation and is overexpressed in many types of cancer. By inhibiting COX-2 activity, (R,E)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide sulfide decreases the production of prostaglandins that contribute to inflammation and cancer cell growth.
Biochemical and Physiological Effects
Sulindac sulfide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, (R,E)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide sulfide has been shown to inhibit angiogenesis (the formation of new blood vessels) and to have antioxidant properties. Additionally, (R,E)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide sulfide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Sulindac sulfide has several advantages for lab experiments. It is relatively inexpensive and widely available, making it a cost-effective option for researchers. Additionally, (R,E)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide sulfide has a well-established mechanism of action and has been extensively studied, making it a reliable tool for investigating the role of COX-2 in various biological processes. However, (R,E)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide sulfide does have some limitations. It can be toxic at high concentrations, and its effects can be influenced by factors such as pH and the presence of other compounds.
Zukünftige Richtungen
There are several future directions for research on (R,E)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide sulfide. One area of interest is the development of new analogs of (R,E)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide sulfide that have improved pharmacokinetic properties and reduced toxicity. Additionally, there is ongoing research on the use of (R,E)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide sulfide for the prevention and treatment of various types of cancer, including colorectal, breast, and lung cancer. Finally, there is interest in exploring the potential use of (R,E)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide sulfide for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Wissenschaftliche Forschungsanwendungen
Sulindac sulfide has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that contribute to inflammation. Additionally, (R,E)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide sulfide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
(NE)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NOS/c1-7(2)8(3)10-12(11)9(4,5)6/h7H,1-6H3/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYKYUUGTHUYHS-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=NS(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C(=N/S(=O)C(C)(C)C)/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,E)-2-Methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine](/img/structure/B3043808.png)
![3-{2-Amino-1-[(4-fluoro-3-methylphenyl)sulphonyl]ethyl}pyridine](/img/structure/B3043810.png)
![2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid](/img/structure/B3043811.png)

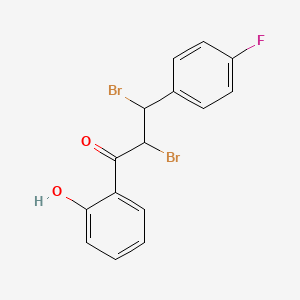
![Ethyl {4-[(chloroacetyl)amino]phenyl}acetate](/img/structure/B3043816.png)
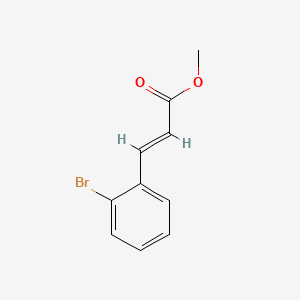
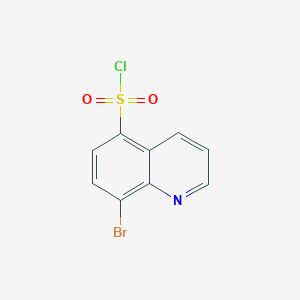
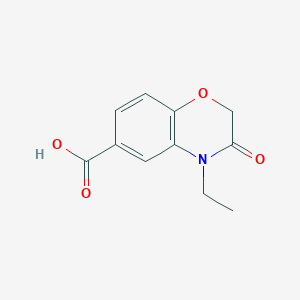
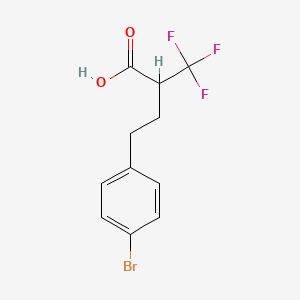

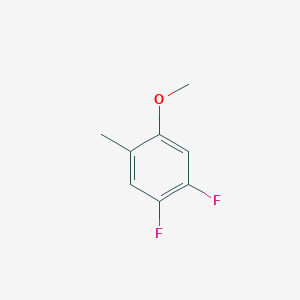

![2-(Aminomethyl)oxazolo[4,5-b]pyridine](/img/structure/B3043830.png)